Lercanidipine hydrochloride - 132866-11-6

Lercanidipine hydrochloride

Catalog Number: EVT-273087
CAS Number: 132866-11-6
Molecular Formula: C36H42ClN3O6
Molecular Weight: 648.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lercanidipine hydrochloride is a white, crystalline powder. [] It is classified as a dihydropyridine calcium channel blocker. [, , , ] Lercanidipine hydrochloride is primarily utilized in scientific research for its role in inhibiting calcium influx into vascular smooth muscle cells. This specific action makes it a valuable tool for studying various cardiovascular processes, particularly those related to hypertension and angina.

Synthesis Analysis
  • Friedel-Crafts Alkylation followed by Amide Formation and Reduction: This approach involves the alkylation of benzene with cinnamic acid via Friedel-Crafts reaction to yield 3,3-diphenylpropanoic acid. [] This acid is subsequently converted into its acid chloride and reacted with methylamine to form N-methyl-3,3-diphenylpropanamide. The amide is then reduced using KBH4/ZnCl2 system to obtain N-methyl-3,3-diphenylpropanamine.
  • Formation of Key Intermediate and Coupling: The N-methyl-3,3-diphenylpropanamine reacts with 1-chloro-2-methyl-2-propanol to yield the key intermediate, 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol. This intermediate is coupled with 2,6-dimethy-4-(3-nitrophenyl)-5-methoxycarboxyl-1,4-dihydropyridine-3-carboxylic acid (DHPCOOH) to produce Lercanidipine hydrochloride. []
  • Condensation, Michael Addition, and Esterification: An alternative approach involves the condensation of 3-nitrobenzaldehyde and methyl acetoacetate in the presence of concentrated H2SO4. [] This is followed by Michael addition and hydrolysis to yield 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester. This compound is converted to its acyl chloride and then esterified with 1-[N-(3,3-diphenylpropyl)methylamino]-2-methylpropan-2-ol. Finally, hydrochloride salt formation results in Lercanidipine hydrochloride. []
Molecular Structure Analysis
  • Nucleophilic Substitution Reaction: A spectrophotometric assay for Lercanidipine hydrochloride utilizes its ability to undergo a nucleophilic substitution reaction with 1,2-naphthaquinone-4-sulphonic acid sodium salt. [] This reaction forms a colored species detectable at a specific wavelength, enabling drug quantification.
Mechanism of Action

Lercanidipine hydrochloride exerts its pharmacological effects by selectively blocking L-type voltage-gated calcium channels in vascular smooth muscle cells. [, ] By inhibiting calcium influx, it prevents smooth muscle contraction, leading to vasodilation and a subsequent reduction in blood pressure. This targeted action on vascular smooth muscle makes it effective in treating hypertension and angina.

Physical and Chemical Properties Analysis
  • Solubility: Lercanidipine hydrochloride exhibits poor aqueous solubility, posing challenges for its formulation and oral bioavailability. [, , , , , , ]
  • Polymorphism: It exists in various polymorphic forms, each with unique physicochemical properties. [, , , , ] Polymorphism can impact solubility, dissolution rate, and ultimately, drug bioavailability.
  • Stability: Understanding the stability profile of Lercanidipine hydrochloride, including its susceptibility to degradation under various conditions (hydrolytic, oxidative, thermal, photolytic), is essential for developing stable and effective formulations. [, ]
Applications
  • Solubility Enhancement: Strategies to improve the solubility and dissolution rate of Lercanidipine hydrochloride include solid dispersions [, , , ], liquisolid techniques [], cocrystallization [], and nanocrystal formulations. []
  • Novel Drug Delivery Systems: Researchers are exploring various approaches to enhance the bioavailability and therapeutic efficacy of Lercanidipine hydrochloride, including fast-dissolving tablets [, , , ], oro-dispersible films [, ], buccal mucoadhesive tablets, [] buoyant controlled-release lipospheres, [] and transdermal patches. [, , ]
  • Analytical Method Development: Accurate and sensitive analytical methods are crucial for the quantification of Lercanidipine hydrochloride in pharmaceutical formulations and biological samples. Researchers have developed and validated various methods, including high-performance liquid chromatography (HPLC) [, , , , , ] and UV-spectrophotometry [, , , ].
  • Polymorphism Studies: Understanding the polymorphic behavior of Lercanidipine hydrochloride and its impact on solubility, dissolution, and pharmacokinetics is crucial for developing optimal formulations. [, , , , ]

Atenolol

  • Compound Description: Atenolol is a beta-blocker medication primarily used to treat hypertension. []
  • Relevance: Atenolol is often co-formulated with Lercanidipine Hydrochloride in tablets for the treatment of hypertension. Several studies have focused on developing analytical methods for the simultaneous estimation of Atenolol and Lercanidipine Hydrochloride in these combined dosage forms. [, , , ]

Atorvastatin Calcium

  • Compound Description: Atorvastatin Calcium is a member of the drug class statins and is used to lower cholesterol. []
  • Relevance: Similar to Atenolol, Atorvastatin Calcium is co-formulated with Lercanidipine Hydrochloride to create a combined preparation. This combined preparation, containing both drugs, is specifically studied for its potential in treating hypertension. []
  • Compound Description: Losartan Potassium is an angiotensin II receptor blocker used to treat hypertension. []
  • Relevance: Research indicates that a formulation containing both Lercanidipine Hydrochloride and Losartan Potassium shows improved efficacy in treating mild to moderate hypertension compared to formulations containing only one of the drugs. []

Felodipine

  • Compound Description: Felodipine is a calcium channel blocker of the dihydropyridine class. []
  • Relevance: Felodipine, specifically in its sustained-release formulation, is studied in comparison to Lercanidipine Hydrochloride. The research examines the efficacy and safety of both drugs in managing mild-to-moderate primary hypertension. []
  • Compound Description: This compound is a diester derivative of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid. []
  • Relevance: This compound is identified as an impurity in Lercanidipine Hydrochloride synthesis. A method to produce substantially pure Lercanidipine Hydrochloride free from this diester impurity is described. []

2,6-dimethy-4-(3-nitrophenyl)-5-methoxycarboxyl-1,4-dihydropyridine-3-carboxylic acid (DHPCOOH)

  • Compound Description: This compound serves as a key building block in the synthesis of Lercanidipine Hydrochloride. []
  • Relevance: This dihydropyridine derivative provides the core structure for Lercanidipine Hydrochloride. It is reacted with 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol to form Lercanidipine Hydrochloride. []

Properties

CAS Number

132866-11-6

Product Name

Lercanidipine hydrochloride

IUPAC Name

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

Molecular Formula

C36H42ClN3O6

Molecular Weight

648.2 g/mol

InChI

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H

InChI Key

WMFYOYKPJLRMJI-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl

Solubility

Soluble in DMSO

Synonyms

Lercadip
lercanidipine
lercanidipine hydrochloride
Lerdip
methyl-1,1-dimethyl-2-(N-(3,3-diphenylpropyl)-N-methylamino)ethyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
REC 15-2375
REC-15-2375
Zanidip

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.